molecular formula C30H34N2O4 B602038 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol CAS No. 1174289-22-5

1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

Cat. No. B602038
M. Wt: 486.62
InChI Key:
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Description

Bazedoxifene N-Oxide is a metabolite of Bazedoxifene.

Scientific Research Applications

Improved Preparation of Related Compounds

  • Study Focus: Improved synthesis methods for compounds similar to the one have been explored. For instance, Lan-xiang (2009) described a method involving hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, highlighting advantages such as high yield, lower power consumption, and suitability for large-scale preparation (S. Lan-xiang, 2009).

Synthesis of Related Azepine Compounds

  • Study Objective: Researchers like Kimura and Morosawa (1979) synthesized azepine compounds, which are structurally related to the compound , exploring their potential as intermediates in chemical synthesis (M. Kimura & S. Morosawa, 1979).

Antimicrobial Applications

  • Research Insight: Compounds with structural similarities have been synthesized and evaluated for antimicrobial properties. For instance, Kottapalle and Shinde (2021) reported the synthesis of certain compounds that showed significant antibacterial and antifungal activity (Gajanan D. Kottapalle & A. Shinde, 2021).

Development of Antifungal Agents

  • Research Findings: Studies like Singh and Vedi (2014) have synthesized novel indole derivatives, aiming to develop antifungal agents. This indicates potential biomedical applications of structurally similar compounds (I. Singh & J. Vedi, 2014).

Biological Evaluation of Indole Derivatives

  • Research Area: The biological activities, including antimicrobial properties of indole derivatives, have been a subject of study. Kalshetty et al. (2012) synthesized and evaluated the antimicrobial potential of some new indole derivatives (B. M. Kalshetty, R. Gani, & M. B. Kalashetti, 2012).

Synthesis of Orally Active Antagonists

  • Study Significance: The synthesis of compounds with therapeutic potential has been explored. Ikemoto et al. (2005) developed a method to synthesize an orally active CCR5 antagonist, indicating the potential pharmaceutical applications of similar compounds (T. Ikemoto et al., 2005).

Transformation in Three-Component Reactions

  • Chemical Transformation: Research like Voskressensky et al. (2014) has investigated the transformation of pyrrolobenzodiazepines in a three-component reaction, which could be relevant to understanding the reactivity of the compound (L. Voskressensky et al., 2014).

properties

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-[2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBANWAZVCOMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732202
Record name Bazedoxifene N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

CAS RN

1174289-22-5
Record name 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174289-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WAY-160546
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174289225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-160546
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHJ3JJ98O2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 2
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 3
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 4
Reactant of Route 4
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 5
Reactant of Route 5
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Reactant of Route 6
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol

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